2,3-Dichloro-1-propanol-d5

Übersicht

Beschreibung

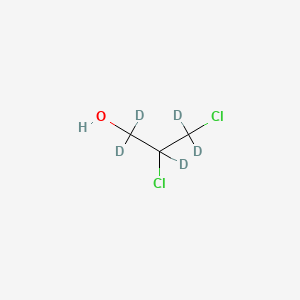

2,3-Dichloro-1-propanol-d5 (CAS: 1189730-34-4) is a deuterated analog of 2,3-dichloro-1-propanol (CAS: 616-23-9), where five hydrogen atoms are replaced with deuterium. Its molecular formula is C3HD5Cl2O, with a molecular weight of 134.02 g/mol (compared to 133.97 g/mol for the non-deuterated form). This stable isotope-labeled compound is produced at >95% purity (via GC analysis) and is stored at -20°C to ensure stability .

Primarily used as a reference material in analytical chemistry, this compound aids in tracing metabolic pathways, quantifying impurities, and validating isotopic dilution methods in gas chromatography-mass spectrometry (GC-MS). Its deuterated structure minimizes interference from endogenous compounds in biological matrices, making it critical for precise environmental and pharmacological studies .

Vorbereitungsmethoden

Hydroxymethylation of 1,2-Dichloroethane with Deuterated Methanol

The foundational method for synthesizing 2,3-dichloro-1-propanol involves the hydroxymethylation of 1,2-dichloroethane (DCE) with methanol under light irradiation in the presence of rare-earth catalysts . For the deuterated analog, methanol is replaced with deuterated methanol (CD3OD) to introduce deuterium at the hydroxyl-bearing carbon.

Reaction Mechanism and Catalytic System

The reaction proceeds via a free-radical mechanism initiated by ultraviolet (UV) light. Europium trichloride hexahydrate (EuCl3·6H2O) or ytterbium compounds act as catalysts, generating chloromethyl radicals from DCE. These radicals react with CD3OD to form deuterated intermediates, which subsequently undergo chlorination and hydroxylation . The inclusion of ZSM-5 zeolites enhances reaction rates by providing acidic sites for radical stabilization, increasing yields by up to 30% compared to non-zeolite systems .

Table 1: Key Parameters for Deuterated Methanol-Based Synthesis

| Parameter | Value/Description |

|---|---|

| Molar Ratio (DCE:CD3OD) | 0.83–2.0 |

| Catalyst | EuCl3·6H2O (10 mg-atoms/L) |

| Zeolite Additive | ZSM-5 (30 mg/g reaction mixture) |

| Temperature | 7–20°C |

| Light Source | 300 W high-pressure mercury lamp |

| Reaction Time | 3–5 hours |

| Yield (2,3-DCP-d5) | 0.02–0.03 mmol (15–22% conversion) |

Isotopic Purity and Byproduct Management

Deuterium incorporation exceeds 95% when CD3OD is used in excess (molar ratio >2:1 DCE:CD3OD) . Byproducts such as ethylene glycol-d4 (EG-d4) and 3-chloro-1-propanol-d4 form via competing hydrolysis pathways but are minimized by maintaining low temperatures (7°C) and short residence times . Gas chromatography with mass spectrometry (GC-MS) confirms isotopic enrichment, with molecular ion peaks at m/z 134.02 (C3HD5Cl2O) .

Chlorination of Glycerol with Deuterated Hydrogen Chloride

An alternative route involves the chlorination of glycerol using deuterated hydrogen chloride (DCl), as described in optimized batch processes . This method substitutes conventional HCl with DCl to achieve deuteration at the α- and β-carbon positions.

Catalytic Chlorination Conditions

Adipic acid serves as the catalyst, protonating glycerol to form a reactive oxonium intermediate. DCl then undergoes nucleophilic attack, replacing hydroxyl groups with chlorine and deuterium. The optimal molar ratio of DCl to glycerol is 4:1, with adipic acid loading at 10 wt% . Reaction temperatures of 105°C and durations of 10 hours maximize dichloropropanol-d5 yields.

Table 2: Glycerol Chlorination Parameters for Deuterated Product

Challenges in Isotopic Selectivity

Deuteration at specific positions remains challenging due to the equilibrium between DCl and residual H2O in the system. Using anhydrous DCl and molecular sieves reduces protium contamination, but partial deuteration (e.g., d3 or d4 species) is common. Purification via fractional distillation under reduced pressure (20 mmHg, 80°C) isolates this compound with >95% purity .

Post-Synthetic Deuterium Exchange

For laboratories lacking access to deuterated reagents, post-synthetic exchange offers a viable pathway. This method involves treating non-deuterated 2,3-dichloro-1-propanol with heavy water (D2O) in the presence of acid catalysts.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Isotopic Purity | Yield | Cost | Scalability |

|---|---|---|---|---|

| Hydroxymethylation | >95% d5 | 15–22% | High | Industrial |

| Glycerol Chlorination | 80–90% d5 | 88% | Moderate | Pilot-scale |

| Post-Synthetic Exchange | ~70% d1 | 70% | Low | Laboratory |

The hydroxymethylation route offers superior isotopic purity but requires specialized equipment for UV irradiation and rare-earth catalysts. In contrast, glycerol chlorination provides higher yields and is more cost-effective for pilot-scale production, albeit with slightly lower deuterium incorporation. Post-synthetic exchange is limited to small-scale applications but remains valuable for synthesizing partially deuterated analogs.

Industrial and Research Implications

The choice of method depends on the intended application. For nuclear magnetic resonance (NMR) studies requiring high isotopic purity, hydroxymethylation with CD3OD is preferred . For bulk production in pharmaceutical intermediates, glycerol chlorination with DCl offers a balanced compromise between cost and yield . Future research should explore hybrid approaches, such as combining zeolite catalysts with deuterated solvents, to optimize both deuteration efficiency and reaction kinetics.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-1-propanol-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,3-dichloroacrolein.

Reduction: Reduction reactions can convert it into less chlorinated compounds.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.

Major Products

Oxidation: 2,3-Dichloroacrolein

Reduction: Various less chlorinated alcohols

Substitution: Products depend on the nucleophile used, such as 2,3-dihydroxy-1-propanol when hydroxide is used.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

2,3-Dichloro-1-propanol-d5 serves as a crucial tracer in chemical reactions. Its deuterium labeling enables researchers to study reaction mechanisms and kinetics effectively. The following table summarizes key applications in chemical research:

| Application | Description |

|---|---|

| Reaction Mechanism Tracing | Used to trace the pathways of chemical reactions through isotopic labeling. |

| Kinetic Studies | Helps in understanding the rates of reactions by providing a stable internal standard. |

| Synthesis of Deuterated Compounds | Acts as a precursor for synthesizing other deuterated compounds, enhancing analytical chemistry methods. |

Biological Research Applications

In biological studies, this compound is utilized to investigate metabolic pathways and enzyme interactions. Research has shown that it can affect various cellular processes:

- Immunotoxicity Studies : A study indicated that 2,3-Dichloro-1-propanol significantly inhibited T cell proliferation and cytokine production in vitro and in vivo, suggesting its potential as an immunosuppressive agent .

- Metabolic Pathway Tracking : The compound's deuterium labeling allows for tracing its metabolism within biological systems, providing insights into its pharmacokinetic properties .

Industrial Applications

This compound finds applications in industrial settings as well:

Case Study 1: Immunotoxicity Assessment

A comprehensive study evaluated the effects of 2,3-Dichloro-1-propanol on T cells. The results demonstrated that exposure led to significant alterations in T cell populations and cytokine production, indicating potential immunotoxic effects . This research underscores the importance of understanding the biological impacts of chlorinated compounds.

Case Study 2: Biodegradation Potential

Research focused on isolating bacteria capable of degrading 2,3-Dichloro-1-propanol showed that specific strains could mineralize this compound under high pH conditions. This finding highlights the potential for bioremediation strategies utilizing microbial degradation pathways .

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-1-propanol-d5 involves its interaction with various enzymes and biochemical pathways. For instance, in microbial degradation, it is initially oxidized and dehalogenated by specific enzymes, leading to the formation of intermediates like 2-chloroacrolein and 2-chloroacrylic acid . These intermediates are further metabolized through various pathways, ultimately leading to the complete degradation of the compound.

Vergleich Mit ähnlichen Verbindungen

Non-Deuterated 2,3-Dichloro-1-propanol (CAS: 616-23-9)

- Structural Relationship: The non-deuterated form shares the same chlorinated propanol backbone but lacks deuterium substitution.

- Chemical Stability: Exhibits higher chemical stability compared to its isomer, 1,3-dichloro-2-propanol, due to steric and electronic effects of chlorine positioning. This stability slows microbial degradation in environmental systems .

Isomer: 1,3-Dichloro-2-propanol

- Structural Difference : Chlorine atoms are positioned on carbons 1 and 3, with the hydroxyl group on carbon 2.

- Degradation: Less stable than 2,3-dichloro-1-propanol, enabling faster microbial mineralization. Bacteria such as Agrobacterium sp. degrade this isomer efficiently at neutral pH, unlike the 2,3-isomer, which requires high-pH conditions (e.g., pH 9.0) for bacterial growth and enzyme activity .

- Enzymatic Activity: Degradation involves a 114 kDa tetrameric dehalogenase enzyme, distinct from pathways observed in 2,3-dichloro-1-propanol metabolism .

Other Chlorinated Alcohols

- 2,3-Dichlorophenol (CAS: 576-24-9): A phenolic derivative with chlorine atoms on adjacent carbons.

- D(+)-2-Amino-3-phenyl-1-propanol (CAS: 5267-64-1): An amino-alcohol with a phenyl group. Its primary use is in chiral synthesis, diverging from the analytical role of 2,3-dichloro-1-propanol-d5 .

Data Table: Key Properties of this compound and Related Compounds

Research Findings and Implications

- Degradation Studies: this compound’s isotopic labeling allows precise tracking in environmental samples, revealing pH-dependent microbial degradation kinetics distinct from its non-deuterated counterpart .

- Analytical Utility : The deuterated form’s +5 Da mass shift enables unambiguous detection in GC-MS, critical for quantifying trace metabolites in complex matrices .

- Enzymatic Specificity: The tetrameric dehalogenase isolated for 1,3-dichloro-2-propanol degradation highlights divergent evolutionary pathways in chlorinated alcohol metabolism, underscoring the structural sensitivity of microbial enzymes .

Biologische Aktivität

2,3-Dichloro-1-propanol-d5 (DCP-d5) is a deuterated analog of 2,3-dichloro-1-propanol, a compound known for its chemical stability and biological activity. This article explores the biological activity of DCP-d5, including its immunotoxicity, microbial degradation, and potential applications in biocatalysis.

This compound has the following chemical structure:

- Chemical Formula : C₃H₃D₅Cl₂O

- CAS Number : 616-23-9

- Molecular Weight : 147.00 g/mol

Immunotoxicity

Research indicates that 2,3-DCP exhibits significant immunotoxic effects. A study published in International Immunopharmacology demonstrated that DCP inhibited T cell proliferation both in vitro and in vivo. The compound's immunosuppressive properties were evident at various concentrations, suggesting a potential risk for immune system impairment in exposed organisms .

Case Study: T Cell Inhibition

In a controlled experiment, mice were administered DCP at doses of 35 mg/kg body weight/day. The results showed a marked reduction in T cell activity, indicating that DCP could compromise immune function. The study concluded that further investigation into the compound's long-term effects on immune health is warranted .

Microbial Degradation

The degradation of DCP by microbial strains has been a focus of research due to its environmental persistence. Studies have isolated bacteria capable of mineralizing DCP under specific conditions. Notably, members of the Proteobacteria phylum, particularly Agrobacterium species, have shown the ability to utilize DCP as a carbon source .

Table 1: Microbial Strains Capable of Degrading DCP

| Microbial Strain | Degradation Efficiency | Optimal pH | Reference |

|---|---|---|---|

| Agrobacterium sp. | High | 7.5 - 9.0 | |

| Pseudomonas putida | Moderate | 7.0 |

Enzymatic Activity

The enzymatic pathways involved in the degradation of DCP have been characterized. Enzymes such as dehalogenases play a crucial role in breaking down halogenated compounds like DCP. Research has identified specific dehalogenase bands associated with bacterial strains capable of degrading DCP, with molecular weights around 114 kDa .

Table 2: Enzymatic Activity of Dehalogenases

| Enzyme Type | Molecular Weight (kDa) | Activity Level |

|---|---|---|

| Haloalkane Dehalogenase | ~114 | High |

| Haloacid Dehalogenase | Variable | Moderate |

Applications in Biocatalysis

DCP-d5's unique isotopic labeling makes it valuable for tracing studies in biological systems. Its use as a substrate in biocatalytic reactions has been explored, particularly in the enantioselective resolution of chloropropanols by recombinant Escherichia coli. This application highlights its potential for producing chiral intermediates in pharmaceutical synthesis .

Q & A

Basic Research Questions

Q. How can 2,3-Dichloro-1-propanol-d5 be synthesized with high isotopic purity for use as an internal standard in environmental analysis?

Q. How should this compound be stored to prevent degradation during long-term studies?

- Methodological Answer : Store in amber glass vials at +18°C under inert gas (argon or nitrogen) to minimize hydrolysis and oxidation. Regular stability testing via GC-MS is advised to detect decomposition products like dichloroacetone .

Advanced Research Questions

Q. How can researchers address isotopic interference when using this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Use solid-phase microextraction (SPME) with on-fiber derivatization (e.g., silylation) to isolate the compound from interfering substances. Pair with tandem MS (MS/MS) to enhance selectivity by monitoring specific fragment ions (e.g., m/z 79 for Cl⁻). Matrix-matched calibration curves and deuterated internal standards (e.g., 1,3-Dichloro-2-propanol-d5) reduce matrix effects .

Q. What experimental strategies resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify reactive metabolites (e.g., epoxides) using LC-HRMS.

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile discrepancies between acute cytotoxicity (e.g., IC₅₀) and chronic toxicity (e.g., NOAEL).

- Cross-Species Comparison : Use physiologically based pharmacokinetic (PBPK) models to account for metabolic differences .

Q. What methodologies are employed to study the metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- Stable Isotope Tracing : Administer ²H/¹³C-labeled analogs and track metabolites via LC-MS.

- Enzyme Inhibition Assays : Use cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes.

- Computational Docking : Model interactions with glutathione transferases (GSTs) to predict detoxification pathways .

Q. Data Contradiction Analysis Framework

Table 1 : Resolving Discrepancies in Analytical Data

Eigenschaften

IUPAC Name |

2,3-dichloro-1,1,2,3,3-pentadeuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCYIJGIGSDJQQ-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675829 | |

| Record name | 2,3-Dichloro(~2~H_5_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189730-34-4 | |

| Record name | 2,3-Dichloro(~2~H_5_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.